Balanced Triple-CDK Inhibition Profile vs. Biased Multi-CDK Inhibitors
Cdk1/2/4-IN-1 is differentiated by its balanced IC₅₀ ratio across CDK1, CDK2, and CDK4 (1.47:0.78:0.87 μM), yielding a CDK1/CDK2 ratio of 1.88 and CDK4/CDK2 ratio of 1.12 . In contrast, flavopiridol exhibits a 5.7-fold bias toward CDK1 over CDK2 (30 vs. 170 nM) , SU9516 shows a 9.1-fold preference for CDK2 over CDK4 (22 vs. 200 nM) , and AT7519 displays a 4.5-fold CDK2-over-CDK1 bias (47 vs. 210 nM) . The near-equipotent CDK2/CDK4 inhibition of Cdk1/2/4-IN-1 (ratio 0.90) is unique among commercially available multi-CDK inhibitors.
| Evidence Dimension | CDK1/CDK2/CDK4 IC₅₀ ratio balance (cell-free kinase assay) |
|---|---|
| Target Compound Data | CDK1 1.47 μM, CDK2 0.78 μM, CDK4 0.87 μM; CDK1/CDK2 ratio = 1.88; CDK4/CDK2 ratio = 1.12 |
| Comparator Or Baseline | Flavopiridol: CDK1 0.030 μM, CDK2 0.170 μM, CDK4 0.100 μM (CDK1/CDK2 ratio = 0.18). SU9516: CDK1 0.040 μM, CDK2 0.022 μM, CDK4 0.200 μM (CDK4/CDK2 ratio = 9.09). AT7519: CDK1 0.210 μM, CDK2 0.047 μM, CDK4 0.100 μM (CDK1/CDK2 ratio = 4.47). |
| Quantified Difference | Cdk1/2/4-IN-1 CDK4/CDK2 ratio (1.12) is 8.1-fold more balanced than SU9516 (9.09) and 2.4-fold more balanced than AT7519 CDK1/CDK2 ratio (4.47). |
| Conditions | Cell-free kinase inhibition assays using recombinant CDK/cyclin complexes (vendor-reported data) |
Why This Matters
A balanced triple-inhibition profile avoids experimental bias toward any single CDK, enabling cleaner dissection of CDK1/2/4 cooperative roles in cell cycle regulation.
